molecular formula C7H4ClN3O2 B12971044 (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile

(5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile

Cat. No.: B12971044
M. Wt: 197.58 g/mol
InChI Key: ZESWRDZXTNOSPO-UHFFFAOYSA-N
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Description

(5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile is a chemical compound with the molecular formula C6H3ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile typically involves the nitration of 5-chloro-2-pyridinecarbonitrile. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is usually maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: (5-Amino-3-nitro-pyridin-2-YL)-acetonitrile.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-3-nitro-pyridin-2-YL)-methyl-amine: Similar structure but with a methyl group instead of an acetonitrile group.

    (5-Chloro-3-nitro-pyridin-2-YL)-ethyl-amine: Similar structure but with an ethyl group instead of an acetonitrile group.

Uniqueness

(5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile is unique due to the presence of both a nitro group and an acetonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-chloro-3-nitropyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-7(11(12)13)6(1-2-9)10-4-5/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESWRDZXTNOSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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